(4-(4-(4-Chlorophenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
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Overview
Description
“(4-Chlorophenyl)(piperazin-1-yl)methanone” is a chemical compound with the CAS Number: 54042-47-6 and a molecular weight of 224.69 . It has a linear formula of C11H13ClN2O .
Molecular Structure Analysis
The molecular structure of “(4-Chlorophenyl)(piperazin-1-yl)methanone” is represented by the formula C11H13ClN2O . For a more detailed analysis, one would need to refer to the compound’s specific NMR, IR, and HRMS data .Physical And Chemical Properties Analysis
The compound “(4-Chlorophenyl)(piperazin-1-yl)methanone” has a melting point of 200 °C and a predicted boiling point of 384.0±37.0 °C . Its density is predicted to be 1.231±0.06 g/cm3 .Scientific Research Applications
- AKR1C3 Inhibition : This compound acts as a potent and selective inhibitor of the type 5 17-beta-hydroxysteroid dehydrogenase (AKR1C3) . AKR1C3 is implicated in hormone-related cancers, including breast and prostate cancer. Inhibiting this enzyme may offer therapeutic benefits.
- Dopamine D4 Receptor Antagonism : Another related compound, S 18126, which shares structural features with our target compound, has been studied as a competitive antagonist at dopamine D4 receptors . Investigating similar properties in our compound could provide insights into neurological disorders.
- Enzyme Inhibition Mechanisms : Structural studies reveal that this compound forms hydrogen bonds with key residues in the active site of AKR1C3 . Understanding these interactions can inform drug design strategies for other enzymes.
- Structure-Activity Relationships : Researchers have explored the impact of substituents on the phenyl ring and the ketone moiety in related compounds . These insights guide the design of more potent and selective inhibitors.
- Three-Step Synthesis : The compound can be synthesized via a three-step protocol involving palladium-catalyzed coupling . Understanding its synthetic pathway aids in scalability and production.
Cancer Research and Drug Development
Neurological Disorders
Chemical Biology
Medicinal Chemistry
Synthetic Chemistry
Safety and Hazards
properties
IUPAC Name |
[4-[4-(4-chlorophenyl)piperazin-1-yl]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClFN4O/c26-18-4-7-20(8-5-18)29-12-14-30(15-13-29)24-21-16-19(27)6-9-23(21)28-17-22(24)25(32)31-10-2-1-3-11-31/h4-9,16-17H,1-3,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRGXBBQXUXXOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-(4-Chlorophenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone |
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